Cas no 82732-07-8 (Boc-D-Homophenylalanine)

Boc-D-Homophenylalanine is a protected derivative of the non-proteinogenic amino acid D-homophenylalanine, featuring a tert-butoxycarbonyl (Boc) group at the N-terminus. This compound is widely utilized in peptide synthesis, particularly in solid-phase and solution-phase methodologies, due to the Boc group's stability under basic conditions and selective deprotection under acidic conditions. Its chiral D-configuration makes it valuable for constructing enantiomerically pure peptides and peptidomimetics. The extended side chain enhances structural diversity in peptide design, offering potential applications in medicinal chemistry and drug development. The product is characterized by high purity and consistent performance, ensuring reliability in synthetic workflows.
Boc-D-Homophenylalanine structure
Boc-D-Homophenylalanine structure
Product name:Boc-D-Homophenylalanine
CAS No:82732-07-8
MF:C15H21NO4
MW:279.33154
MDL:MFCD00076905
CID:60492
PubChem ID:2755954

Boc-D-Homophenylalanine Chemical and Physical Properties

Names and Identifiers

    • Boc-D-Homophenylalanine
    • (R)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid
    • Boc-D-Hph-OH
    • Boc-D-HoPhe-OH
    • (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
    • (R)-2-(BOC-AMINO)-4-PHENYL-BUTYRIC ACID
    • Boc-D-Homophe-OH
    • Boc-D-Homophe
    • MDL: MFCD00076905
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
    • InChI Key: MCODLPJUFHPVQP-GFCCVEGCSA-N
    • SMILES: CC(C)(OC(N[C@@H](C(O)=O)CCC1=CC=CC=C1)=O)C

Computed Properties

  • Exact Mass: 279.14700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.9
  • Tautomer Count: 2

Experimental Properties

  • Density: 1.139
  • Melting Point: 71-78℃
  • Boiling Point: 439.6±38.0℃ at 760 mmHg
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 2.98800
  • Optical Activity: [α]/D -6.5±1.0°, c = 2 in ethanol

Boc-D-Homophenylalanine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Boc-D-Homophenylalanine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-D-Homophenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61183-1g
(R)-2-(Boc-amino)-4-phenylbutyric acid, 98%
82732-07-8 98%
1g
¥2512.00 2023-01-30
eNovation Chemicals LLC
D628817-1g
Boc-D-homophenylalanine
82732-07-8 97%
1g
$250 2024-06-05
Enamine
EN300-1589312-5.0g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
82732-07-8 95%
5g
$71.0 2023-06-04
Fluorochem
033166-25g
Boc-D-homophenylalanine
82732-07-8 98%
25g
£171.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117176-5g
Boc-D-Homophenylalanine
82732-07-8 ≥98.0% (HPLC)
5g
¥216.90 2023-09-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61183-250mg
(R)-2-(Boc-amino)-4-phenylbutyric acid, 98%
82732-07-8 98%
250mg
¥702.00 2023-01-30
Enamine
EN300-1589312-0.1g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
82732-07-8 95%
0.1g
$19.0 2023-06-04
Enamine
EN300-1589312-2.5g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
82732-07-8 95%
2.5g
$51.0 2023-06-04
eNovation Chemicals LLC
D690227-25g
Boc-D-Homophe-OH
82732-07-8 98%
25g
$130 2024-07-20
abcr
AB165594-5 g
Boc-D-Homophenylalanine
82732-07-8
5g
€107.40 2022-06-11

Boc-D-Homophenylalanine Production Method

Additional information on Boc-D-Homophenylalanine

Introduction to Boc-D-Homophenylalanine (CAS No. 82732-07-8)

Boc-D-Homophenylalanine, chemically designated as N-tert-butoxycarbonyl-D-homophenylalanine, is a crucial intermediate in the field of peptidomimetics and protease inhibition. This compound, identified by its CAS number 82732-07-8, plays a pivotal role in the synthesis of bioactive molecules that mimic the structure and function of natural peptides. The introduction of the Boc (tert-butoxycarbonyl) protecting group at the amino terminus enhances stability and facilitates controlled peptide coupling reactions, making it an indispensable tool in synthetic organic chemistry and medicinal research.

The significance of Boc-D-Homophenylalanine lies in its ability to serve as a building block for constructing complex peptidomimetic scaffolds. These scaffolds are designed to interact with biological targets in a manner that traditional peptides may not, often leading to improved pharmacokinetic properties such as enhanced solubility and reduced immunogenicity. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of D-amino acid derivatives like D-homophenylalanine in designing novel therapeutic agents.

In the realm of drug discovery, peptidomimetics have gained considerable attention due to their unique binding properties and resistance to enzymatic degradation. Boc-D-Homophenylalanine is particularly valuable in the development of protease inhibitors, which are essential for treating a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. For instance, studies have demonstrated its utility in creating inhibitors targeting matrix metalloproteinases (MMPs), which are overexpressed in many pathological conditions.

The synthesis of Boc-D-Homophenylalanine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The Boc protection strategy is critical as it prevents unwanted side reactions during peptide elongation, allowing for stepwise assembly of the target molecule. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been optimized for incorporating protected D-amino acids like Boc-D-Homophenylalanine into larger peptide chains.

Recent research has also explored the use of D-amino acid derivatives in antibiotic development. The unique stereochemistry of D-amino acids can lead to compounds with altered binding profiles compared to their L-counterparts. For example, derivatives of Boc-D-Homophenylalanine have been investigated for their potential to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such findings underscore the versatility of this compound in addressing emerging challenges in antimicrobial resistance.

The application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced the characterization of peptidomimetic compounds derived from Boc-D-Homophenylalanine. These analytical techniques provide detailed structural information, allowing researchers to confirm the identity and purity of synthesized molecules. Moreover, high-throughput screening methods have been employed to rapidly evaluate the biological activity of novel peptidomimetics, accelerating the drug discovery process.

In conclusion, Boc-D-Homophenylalanine (CAS No. 82732-07-8) is a cornerstone in modern synthetic chemistry and pharmaceutical research. Its role in constructing advanced peptidomimetic drugs underscores its importance in addressing complex biological challenges. As research continues to uncover new applications for D-amino acid derivatives, compounds like Boc-D-Homophenylalanine will remain at the forefront of innovation in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:82732-07-8)Boc-D-Homophenylalanine
A840425
Purity:99%
Quantity:100g
Price ($):489.0